![molecular formula C28H24 B12561877 Anthracene, 9-[4-(1-naphthalenyl)butyl]- CAS No. 188719-95-1](/img/structure/B12561877.png)
Anthracene, 9-[4-(1-naphthalenyl)butyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthracene, 9-[4-(1-naphthalenyl)butyl]- is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a naphthalenyl group attached to the anthracene core via a butyl chain. It is known for its unique photophysical and electrochemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of anthracene, 9-[4-(1-naphthalenyl)butyl]- typically involves the Suzuki or Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity. For instance, the Suzuki coupling reaction involves the use of palladium catalysts and bases like potassium carbonate in a solvent such as toluene . The reaction is conducted under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Anthracene, 9-[4-(1-naphthalenyl)butyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce the compound to its corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene alcohols.
Substitution: Brominated anthracene derivatives.
Scientific Research Applications
Anthracene, 9-[4-(1-naphthalenyl)butyl]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its photodynamic therapy applications due to its ability to generate reactive oxygen species upon light irradiation.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The compound exerts its effects primarily through its photophysical properties. Upon light absorption, it undergoes electronic excitation, leading to the generation of singlet and triplet states. These excited states can interact with molecular oxygen to produce reactive oxygen species, which are responsible for its photodynamic effects. The molecular targets include cellular membranes and DNA, leading to oxidative damage and cell death.
Comparison with Similar Compounds
Similar Compounds
- 9-(1-Naphthalenyl)-10-(2-naphthalenyl)anthracene
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
Uniqueness
Anthracene, 9-[4-(1-naphthalenyl)butyl]- stands out due to its unique butyl linkage, which imparts distinct photophysical properties compared to other anthracene derivatives. This structural feature enhances its solubility and stability, making it more suitable for specific applications in optoelectronics and photodynamic therapy .
Properties
CAS No. |
188719-95-1 |
|---|---|
Molecular Formula |
C28H24 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
9-(4-naphthalen-1-ylbutyl)anthracene |
InChI |
InChI=1S/C28H24/c1-5-16-25-21(10-1)14-9-15-22(25)11-2-8-19-28-26-17-6-3-12-23(26)20-24-13-4-7-18-27(24)28/h1,3-7,9-10,12-18,20H,2,8,11,19H2 |
InChI Key |
WQFIHISZTWSQKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCCCC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]methylidene}hydroxylamine](/img/structure/B12561799.png)
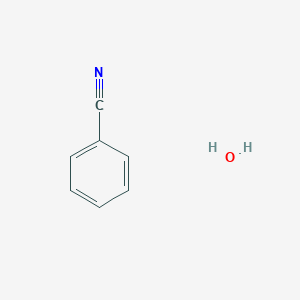
![2-Hydroxy-6-[(3,4,5-trimethoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12561815.png)
![9H-Pyrido[3,4-b]indole, 3,6-dibromo-1-methyl-](/img/structure/B12561826.png)
![2-Pyrrolidinone, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-4-methyl-](/img/structure/B12561831.png)
![8-Hydroxy-6-[(E)-(1,3-thiazol-2-yl)diazenyl]quinoline-5-sulfonic acid](/img/structure/B12561842.png)
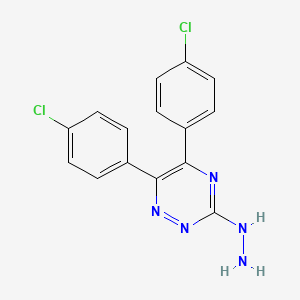
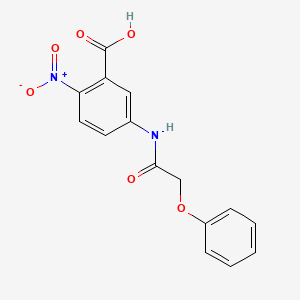
![3-[(4-Bromoanilino)methylidene]-5-hydroxy-4-oxocyclohexa-1,5-diene-1-carbaldehyde](/img/structure/B12561859.png)
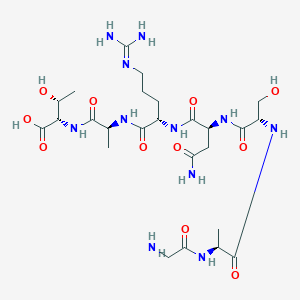
![2-methyl-N-[4-[1-[4-(2-methyl-N-(2-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-(2-methylphenyl)aniline](/img/structure/B12561862.png)
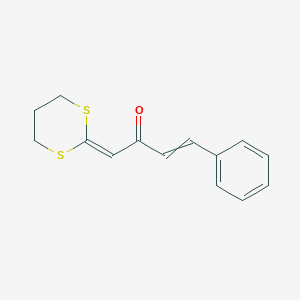
![4-Chlorobenzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B12561872.png)
![(1R,8R,9R,10S,15R)-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-triene-3,4,9,15-tetrol](/img/structure/B12561876.png)
